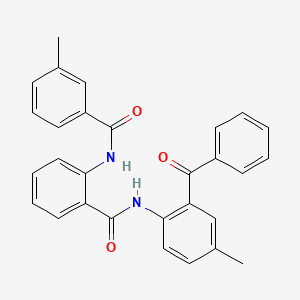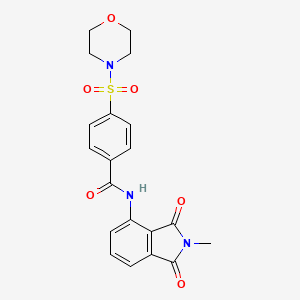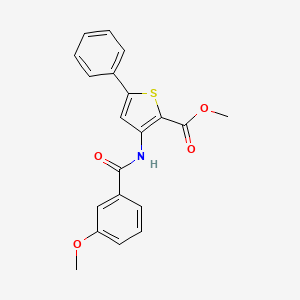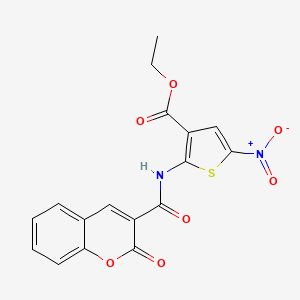![molecular formula C18H18N4O2 B6524449 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide CAS No. 440330-29-0](/img/structure/B6524449.png)
4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide” is a type of 4-oxo-3,4-dihydro-1,2,3-benzotriazine . It’s used as a modulator of GPR139, a G protein-coupled receptor . The compound acts as an agonist of GPR139 and is used in treating diseases, disorders, or conditions associated with GPR139 .
Synthesis Analysis
The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .Molecular Structure Analysis
The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The benzotriazinone rings in these compounds are almost perpendicular to the alkylic chain . The molecules in the crystal packing are linked by means of a weak C–H···X H-bond (X = N/O) .Chemical Reactions Analysis
The compound is part of the 4-oxo-3,4-dihydro-1,2,3-benzotriazine class of compounds. These compounds can undergo various chemical reactions, including diazotization, to form different derivatives .Mecanismo De Acción
Target of Action
The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and the compound acts as an agonist to this receptor .
Mode of Action
As an agonist of GPR139, the compound binds to the receptor and activates it . This activation triggers a cascade of intracellular events, leading to changes in cell function. The exact nature of these changes depends on the specific role of GPR139 in the cell.
Análisis Bioquímico
Biochemical Properties
4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide acts as an agonist of GPR139 . This receptor is involved in the regulation of several biochemical pathways, including those related to neuropeptide signaling. The compound interacts with GPR139 by binding to its active site, thereby modulating its activity. This interaction can influence the receptor’s downstream signaling pathways, affecting various physiological responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving GPR139 . By activating this receptor, the compound can alter gene expression and cellular metabolism. This modulation can lead to changes in cell function, including alterations in neurotransmitter release and neuronal activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with GPR139 . This binding leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling events. These events can result in the inhibition or activation of various enzymes and changes in gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates GPR139 activity without causing significant adverse effects. At higher doses, toxic effects have been observed, indicating a threshold beyond which the compound’s safety is compromised .
Metabolic Pathways
This compound is involved in metabolic pathways related to GPR139 signaling . The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. These interactions are crucial for the compound’s biochemical activity and its effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are essential for its biological activity. The compound’s distribution can affect its efficacy and safety in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its function . The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is necessary for the compound to exert its effects on cellular processes and biochemical pathways .
Propiedades
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12(2)19-17(23)14-9-7-13(8-10-14)11-22-18(24)15-5-3-4-6-16(15)20-21-22/h3-10,12H,11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFNJUFILCLHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-benzylpiperidine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524376.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B6524377.png)

![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6524400.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6524418.png)
![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6524428.png)


![4-methyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6524456.png)
![2-(4-chlorophenoxy)-1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B6524475.png)
![1'-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoyl]-[1,4'-bipiperidine]-4-carboxamide](/img/structure/B6524491.png)